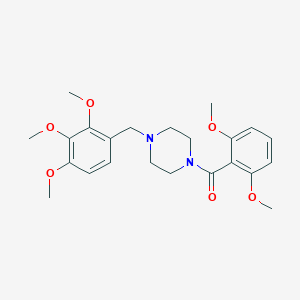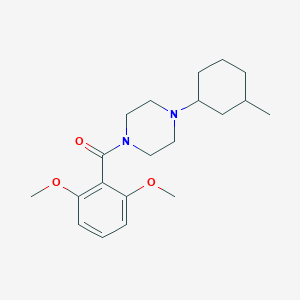![molecular formula C23H29N3O2 B247604 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine, also known as BDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMP is a piperazine derivative that belongs to the class of phenylpiperazines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with various receptors in the body. This compound has been found to bind to the serotonin receptor 5-HT1A, dopamine receptor D2, and sigma receptor. The binding of this compound to these receptors leads to the activation of various signaling pathways, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin and dopamine in the brain, leading to its antidepressant effects. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is involved in cognitive function.
実験室実験の利点と制限
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant activity against various diseases, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. This compound also has limited bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine. One potential avenue is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another area of research could be to develop more efficient methods for the delivery of this compound in vivo. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and its interactions with various receptors in the body. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.
合成法
The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine with phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthetic method for this compound has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. This compound has also been studied for its antidepressant effects, where it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
特性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H29N3O2/c1-2-4-20(5-3-1)25-12-14-26(15-13-25)21-8-10-24(11-9-21)17-19-6-7-22-23(16-19)28-18-27-22/h1-7,16,21H,8-15,17-18H2 |
InChIキー |
QWDDEWJWJJNIPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)






![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
